molecular formula C20H14BrIN2O2S B11540994 4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide

4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide

Cat. No.: B11540994
M. Wt: 553.2 g/mol
InChI Key: YILPQJNMOYQOHA-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide is a complex organic compound characterized by the presence of bromine, iodine, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-bromophenyl isothiocyanate with 4-iodoaniline to form an intermediate compound.

    Coupling Reaction: This intermediate is then reacted with 4-hydroxybenzoyl chloride under basic conditions to yield the final product.

The reactions are generally carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by bases such as triethylamine or pyridine.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction could lead to the formation of an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, 4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The bromine and iodine atoms enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Chlorophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide
  • 4-{[(3-Fluorophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide exhibits unique properties due to the presence of bromine. Bromine’s larger atomic size and higher reactivity compared to chlorine or fluorine result in distinct chemical behavior and biological activity, making this compound particularly valuable in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H14BrIN2O2S

Molecular Weight

553.2 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-(3-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14BrIN2O2S/c21-14-2-1-3-17(12-14)24-20(27)26-18-10-4-13(5-11-18)19(25)23-16-8-6-15(22)7-9-16/h1-12H,(H,23,25)(H,24,27)

InChI Key

YILPQJNMOYQOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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